molecular formula C12H22N4O5S B14241495 L-Valylglycylglycyl-L-cysteine CAS No. 477530-38-4

L-Valylglycylglycyl-L-cysteine

Cat. No.: B14241495
CAS No.: 477530-38-4
M. Wt: 334.39 g/mol
InChI Key: CAAGGHNKEYKTQT-XVKPBYJWSA-N
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Description

L-Valylglycylglycyl-L-cysteine is a peptide compound composed of the amino acids L-valine, glycine, and L-cysteine. This compound is notable for its unique structure, which includes a sulfur-containing cysteine residue. Peptides like this compound are of significant interest in various fields of scientific research due to their potential biological activities and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Valylglycylglycyl-L-cysteine typically involves solid-phase peptide synthesis (SPPS), a method widely used for the assembly of peptides. The process begins with the attachment of the C-terminal amino acid (L-cysteine) to a solid resin. Subsequent amino acids (glycine and L-valine) are added sequentially through a series of coupling and deprotection steps. Common reagents used in SPPS include N,N’-diisopropylcarbodiimide (DIC) and hydroxybenzotriazole (HOBt) for coupling, and trifluoroacetic acid (TFA) for deprotection.

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, ensuring high yield and purity of the final product. Additionally, advancements in purification techniques, such as high-performance liquid chromatography (HPLC), are crucial for obtaining peptides of pharmaceutical grade.

Chemical Reactions Analysis

Types of Reactions

L-Valylglycylglycyl-L-cysteine can undergo various chemical reactions, including:

    Oxidation: The thiol group in the cysteine residue can be oxidized to form disulfide bonds.

    Reduction: Disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol (DTT).

    Substitution: The amino and carboxyl groups can participate in substitution reactions, forming amides or esters.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or iodine (I2) can be used to oxidize thiol groups.

    Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are common reducing agents.

    Substitution: Carbodiimides like DIC or EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) are used for amide bond formation.

Major Products

    Oxidation: Formation of disulfide-linked peptides.

    Reduction: Regeneration of free thiol groups.

    Substitution: Formation of modified peptides with altered functional groups.

Scientific Research Applications

L-Valylglycylglycyl-L-cysteine has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying peptide synthesis and reactions.

    Biology: Investigated for its role in protein folding and stability due to the presence of cysteine.

    Medicine: Potential therapeutic applications in drug design and delivery, particularly for targeting oxidative stress-related conditions.

    Industry: Utilized in the development of peptide-based materials and coatings.

Mechanism of Action

The mechanism of action of L-Valylglycylglycyl-L-cysteine is largely influenced by the cysteine residue, which can form disulfide bonds, contributing to the stability and activity of proteins. The peptide can interact with various molecular targets, including enzymes and receptors, through its amino acid residues. The formation of disulfide bonds can also play a role in redox signaling pathways, impacting cellular processes.

Comparison with Similar Compounds

Similar Compounds

    γ-L-Glutamyl-L-cysteine: A dipeptide involved in the synthesis of glutathione, an important antioxidant.

    L-Cystine: An oxidized dimer of cysteine, commonly found in proteins.

    L-Methionine: Another sulfur-containing amino acid with distinct metabolic roles.

Uniqueness

L-Valylglycylglycyl-L-cysteine is unique due to its specific sequence and the presence of both glycine and cysteine residues. This combination allows for unique structural and functional properties, making it a valuable compound for various research applications.

Properties

CAS No.

477530-38-4

Molecular Formula

C12H22N4O5S

Molecular Weight

334.39 g/mol

IUPAC Name

(2R)-2-[[2-[[2-[[(2S)-2-amino-3-methylbutanoyl]amino]acetyl]amino]acetyl]amino]-3-sulfanylpropanoic acid

InChI

InChI=1S/C12H22N4O5S/c1-6(2)10(13)11(19)15-3-8(17)14-4-9(18)16-7(5-22)12(20)21/h6-7,10,22H,3-5,13H2,1-2H3,(H,14,17)(H,15,19)(H,16,18)(H,20,21)/t7-,10-/m0/s1

InChI Key

CAAGGHNKEYKTQT-XVKPBYJWSA-N

Isomeric SMILES

CC(C)[C@@H](C(=O)NCC(=O)NCC(=O)N[C@@H](CS)C(=O)O)N

Canonical SMILES

CC(C)C(C(=O)NCC(=O)NCC(=O)NC(CS)C(=O)O)N

Origin of Product

United States

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